molecular formula C26H36ClN3O5S2 B6486442 ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215661-25-8

ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486442
CAS No.: 1215661-25-8
M. Wt: 570.2 g/mol
InChI Key: GSJJDPBUFIHTGM-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:

  • Position 6 substitution: A propan-2-yl group, contributing to moderate lipophilicity and steric bulk.
  • Amide substituent at position 2: A 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido group, which introduces sulfonamide functionality linked to a methylpiperidine moiety.
  • Hydrochloride salt: Improves stability and bioavailability for pharmaceutical applications.

Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy to confirm regiochemistry and substituent effects .

Properties

IUPAC Name

ethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-12-14-28(17(2)3)16-22(21)35-25(23)27-24(30)19-8-10-20(11-9-19)36(32,33)29-13-6-7-18(4)15-29;/h8-11,17-18H,5-7,12-16H2,1-4H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJJDPBUFIHTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 6-Benzyl-2-(2-Chloropropanamido)-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride (CAS: 1049746-42-0)
Feature Target Compound Ethyl 6-Benzyl Analog
Position 6 Substituent Propan-2-yl (moderate lipophilicity) Benzyl (higher lipophilicity, steric bulk)
Amide Group 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzamido (polar) 2-Chloropropanamido (electrophilic, less polar)
Bioavailability Enhanced via hydrochloride salt Discontinued; limited stability data
Synthetic Accessibility Likely requires sulfonylation steps Discontinued; synthesis may involve halogenation

Key Implications :

  • The sulfonylbenzamido group in the target compound offers stronger hydrogen-bonding capacity compared to the chloropropanamido group, which may enhance target binding in drug design.
Pyrido[2,3-d]Pyrimidine Derivatives (Compounds 12 and 13)
Feature Target Compound Pyrido[2,3-d]Pyrimidine Derivatives
Core Structure Thieno[2,3-c]pyridine (sulfur-containing heterocycle) Pyrido[2,3-d]pyrimidine (nitrogen-rich core)
Functional Groups Sulfonamide, ester Triazole, imino, methoxyphenyl
Synthesis Likely DMF-mediated condensation Multi-step condensation in DMF

Key Implications :

  • Triazole and imino groups in derivatives like compound 12 enable diverse non-covalent interactions, making them suitable for kinase inhibition studies.

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : Comparative NMR profiling (as in ) reveals that substituent changes alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, the sulfonyl group is expected to cause downfield shifts in protons near the piperidine moiety, distinguishing it from analogs with chloro or methoxy groups.
  • Crystallography : SHELX-based refinement is widely used to resolve conformational details in such heterocycles. For example, the propan-2-yl group’s orientation in the target compound could be compared to benzyl analogs to assess steric effects.

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